3,3-Dimethyl-15-phenylpentadecanoic acid
Description
3,3-Dimethyl-15-phenylpentadecanoic acid (CAS 104426-54-2) is a branched-chain fatty acid derivative with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . Its structure features:
- A 15-carbon aliphatic chain with two methyl groups at the 3rd position.
- A terminal phenyl group at the 15th carbon. This combination of branching and aromatic substitution distinguishes it from conventional saturated or unsaturated fatty acids.
Properties
IUPAC Name |
3,3-dimethyl-15-phenylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIPDOWHXYAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371861 | |
| Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104426-54-2 | |
| Record name | 3,3-dimethyl-15-phenylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Thiophene Functionalization
The synthesis begins with 3-methylthiophene (1) , which undergoes Friedel-Crafts acylation using glutaric anhydride in the presence of aluminum chloride (AlCl₃) to yield a ketone-substituted thiophene (2) . This step introduces the first acyl group, critical for subsequent chain elongation. The reaction is conducted in dichloromethane at 0–5°C to minimize side reactions, achieving a 75–80% yield.
Wolff-Kishner Reduction
The ketone group in (2) is reduced to a methylene group via Wolff-Kishner reduction. Hydrazine hydrate and potassium hydroxide (KOH) in ethylene glycol at 180°C cleave the C=O bond, producing the reduced thiophene derivative (3) . This step proceeds in 85% yield, with the high-temperature conditions ensuring complete deoxygenation.
Second Acylation and Reduction
A second Friedel-Crafts acylation is performed on (3) using 6-phenylhexanoyl chloride (6) to install the phenyl-containing side chain. The reaction employs AlCl₃ in dichloromethane at room temperature, yielding the 2,5-disubstituted thiophene (7) . Subsequent Wolff-Kishner reduction of (7) removes the ketone group, generating a linear hydrocarbon chain with a terminal phenyl group.
Thiophene Ring Opening and Sulfur Extrusion
The thiophene ring in (7) is cleaved to form the linear pentadecanoic acid skeleton. This is achieved through catalytic hydrogenation using Raney nickel (H₂/Ni) in ethanol at 80–100°C. The reaction simultaneously extrudes sulfur atoms from the thiophene ring, resulting in 15-phenyl-3-methylpentadecanoic acid (8) . Hydrogen pressure (3–5 atm) and prolonged reaction times (12–16 hours) are necessary to ensure complete desulfurization, with yields averaging 70%.
Critical Analysis of Synthetic Routes
Efficiency and Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C | 75–80 |
| Wolff-Kishner Reduction | Hydrazine, KOH, 180°C | 85 |
| Thiophene Hydrogenation | H₂/Ni, EtOH, 80–100°C | 70 |
| Dimethyl Branching | Dimethyl glutaryl chloride, NaOH, 0°C | 65 |
The thiophene-based route offers moderate yields at each step, with an overall yield of ~20% from the initial thiophene. In contrast, the dichloropentanoic acid method achieves higher per-step yields (80–90%) but requires hazardous chlorinated intermediates.
Regioselectivity and Byproduct Formation
The Friedel-Crafts acylation in the thiophene route is highly regioselective due to the directing effects of the sulfur atom. However, incomplete reduction during Wolff-Kishner steps can generate ketone byproducts, necessitating rigorous purification via silica gel chromatography.
Purification and Characterization
Final purification of this compound is achieved through silica gel column chromatography, eluting with chloroform-methanol (94:6). Nuclear magnetic resonance (NMR) confirms the structure:
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-15-phenylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
DMIPP is utilized as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. For instance, it can undergo reactions such as oxidation, reduction, and substitution to yield various derivatives.
Reaction Mechanisms
The compound participates in several chemical reactions:
- Oxidation : Converts DMIPP into corresponding ketones or aldehydes.
- Reduction : Can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
Biological Applications
Lipid Metabolism Studies
DMIPP is studied for its role in lipid metabolism. It serves as a model compound for understanding how fatty acids are metabolized in the body and can act as a biomarker for certain metabolic processes. Research indicates that DMIPP is metabolized through β-oxidation pathways, leading to the formation of benzoic acid as a final metabolite .
Imaging and Tracers
One of the significant applications of DMIPP is in nuclear medicine as a tracer for myocardial fatty acid uptake. Studies have shown that radioiodinated DMIPP exhibits high myocardial uptake and retention, making it useful for evaluating cardiac function through imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This property allows researchers to assess regions of impaired fatty acid metabolism that cannot be detected using traditional flow tracers .
Medical Applications
Therapeutic Investigations
In medical research, DMIPP is being investigated for its potential therapeutic effects. Its unique structure may influence pharmacokinetics and biodistribution properties, which are critical for drug development. For example, studies have shown that methylation at specific positions does not hinder the compound's metabolism, suggesting its viability as a candidate for further therapeutic exploration .
Cardiac Studies
The compound's ability to accumulate in myocardial tissues makes it an important agent in cardiac studies. Its use in evaluating myocardial fatty acid uptake can provide insights into heart diseases and aid in developing targeted therapies .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, DMIPP is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in adhesives, plasticizers, lubricants, and other chemical formulations .
Case Studies
- Myocardial Uptake Evaluation : A study conducted on rats demonstrated that iodine-125-labeled DMIPP showed rapid and high myocardial uptake over time. The heart-to-blood ratios indicated effective retention in cardiac tissues compared to other analogs .
- Pharmacokinetic Behavior : Research focusing on structural modifications of phenylpentadecanoic acids revealed that DMIPP's β-methylation did not block metabolism pathways, highlighting its potential use in drug design aimed at enhancing bioavailability while maintaining metabolic efficacy .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-15-phenylpentadecanoic acid, particularly in myocardial imaging, involves its metabolic behavior in the heart. The compound mimics natural fatty acids, which are the primary energy source for the myocardium. It is taken up by the heart cells and metabolized, allowing for imaging of myocardial function and health.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 3,3-dimethyl-15-phenylpentadecanoic acid and related compounds:
Key Observations:
Branching Effects: The 3,3-dimethyl configuration in the target compound increases steric hindrance compared to 15-phenyl-3-methylpentadecanoic acid (single methyl group) . This may reduce enzymatic degradation rates, enhancing metabolic stability. Compared to 14-methylpentadecanoic acid, the terminal phenyl group in the target compound introduces aromaticity, which could enhance binding to hydrophobic pockets in proteins or membranes .
Lipophilicity: The phenyl group and dual methyl branches in the target compound likely increase lipophilicity compared to straight-chain pentadecanoic acid (logP ~6.5 inferred from similar structures) . This property may improve membrane permeability but reduce aqueous solubility.
Biological Activity
3,3-Dimethyl-15-phenylpentadecanoic acid, also known by its CAS number 104426-54-2, is a fatty acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H46O2
Molecular Weight: 354.62 g/mol
IUPAC Name: this compound
The compound's structure features a long hydrophobic chain with two distinct functional groups that may contribute to its biological activity, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related fatty acids and derivatives.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Palmitic Acid | Antimicrobial | Membrane disruption |
| Oleic Acid | Antioxidant | Free radical scavenging |
| Linoleic Acid | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Research Findings and Future Directions
Recent studies have highlighted the potential of this compound as a therapeutic agent. However, further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy in vivo.
Ongoing Research Areas
- In Vivo Studies: Future studies should focus on animal models to assess the pharmacokinetics and toxicity of the compound.
- Synergistic Effects: Investigating the synergistic effects when combined with other antimicrobial or anticancer agents could enhance therapeutic outcomes.
- Formulation Development: Developing effective delivery systems for this compound could improve bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-Dimethyl-15-phenylpentadecanoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the phenyl group, followed by esterification and hydrolysis. Optimization includes adjusting catalysts (e.g., Lewis acids for alkylation) and reaction temperatures. For example, Guang & Yiyang (1996) reported a multi-step synthesis starting from phenyl-substituted precursors, with yields improved by controlling anhydrous conditions and stoichiometric ratios . Purification via column chromatography or recrystallization is critical to isolate the final product.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., dimethyl groups at C3 and phenyl at C15) via - and -NMR.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using reverse-phase columns and UV detection (e.g., 210 nm for carboxylic acids) .
- Mass Spectrometry (MS) : Validate molecular weight (CHO; theoretical m/z 344.27) via ESI-MS or MALDI-TOF.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to pentadecanoic acid derivatives, which cause irritation ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be radiolabeled for in vivo metabolic studies, and what challenges arise in tracer design?
- Methodological Answer : Incorporate isotopes (e.g., ) via nucleophilic substitution or prosthetic group conjugation. For instance, Reske et al. (1985) developed -labeled fatty acid analogs for PET imaging of myocardial metabolism, highlighting the need to balance lipophilicity (for membrane permeability) and metabolic stability . Challenges include minimizing defluorination in vivo and optimizing specific activity (>10 GBq/μmol) .
Q. What experimental strategies resolve contradictions in reported biological activity of this compound across cell models?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects.
- Cell-Specific Factors : Account for differences in fatty acid transport proteins (e.g., CD36 expression) or β-oxidation efficiency between cell lines.
- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolites (e.g., acyl-CoA derivatives) and confirm target engagement .
Q. How does the dimethyl substitution at C3 influence the compound’s interaction with lipid-binding proteins (e.g., albumin or PPARα)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) between the compound and recombinant proteins.
- Molecular Dynamics Simulations : Model steric effects of dimethyl groups on binding pocket accessibility.
- Competitive Assays : Compare displacement of fluorescent fatty acids (e.g., BODIPY-labeled analogs) in vitro .
Q. What methodologies validate the environmental impact of this compound, particularly aquatic toxicity?
- Methodological Answer :
- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays (72-hour IC).
- Bioaccumulation Potential : Calculate logP values (experimental or computational) to predict persistence. Pentadecanoic acid derivatives are classified as hazardous to aquatic life (H413) .
Methodological Notes
- References : Prioritize peer-reviewed studies (e.g., Reske et al., Guang & Yiyang) over vendor data .
- Data Interpretation : Cross-validate results using orthogonal techniques (e.g., NMR + MS) to address structural ambiguities.
- Ethical Compliance : Adhere to institutional guidelines for radioactive or hazardous material use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
